

Application Notes and Protocols for DENV-4 Whole-Genome Sequencing

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Compound of Interest

Compound Name: Denv-IN-4

Cat. No.: B12419364

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the whole-genome sequencing of Dengue virus serotype 4 (DENV-4). The methodologies outlined are based on established and validated next-generation sequencing (NGS) workflows, suitable for research, surveillance, and therapeutic development applications.

Introduction

Dengue virus (DENV) is a mosquito-borne flavivirus with four distinct serotypes (DENV-1, -2, -3, and -4). Whole-genome sequencing of DENV is crucial for understanding its evolution, tracking outbreaks, and developing effective vaccines and antiviral drugs.^{[1][2]} This document details protocols for the successful amplification and sequencing of the DENV-4 genome directly from clinical or cultured samples. The primary approach described is a multiplex PCR-based amplicon sequencing strategy, which has been shown to be effective for generating complete viral genomes.^{[1][3][4][5]}

Principle

The overall workflow involves the extraction of viral RNA from a sample, followed by reverse transcription to synthesize complementary DNA (cDNA). The cDNA is then amplified using a set of specific primers that tile across the entire DENV-4 genome in a multiplex polymerase chain reaction (PCR). The resulting amplicons are used to prepare a sequencing library, which

is then sequenced on a high-throughput platform. Finally, the sequencing data is analyzed to assemble the full viral genome.

Data Presentation

Table 1: DENV-4 Serotype-Specific Primer Panel

Overview

Parameter	Value	Reference
Number of Primers	46	[1] [2]
Design Length (bp)	10,626	[1] [2]
Reference Sequence Coverage	99.78%	[1] [2]
Open Reading Frame Coverage	100.00%	[2]

Table 2: Sample Input and Sequencing Performance

Parameter	Value	Reference
Sample Type	Serum	[1] [6]
Typical Ct Values	23.91 to 35.11	[1] [2]
Genome Coverage at 20x Depth	97.34% to 99.52%	[1] [2]
Mean Sequencing Depth	50.5x	[6]
Limit of Detection for >70% Coverage	10 ¹ -10 ² RNA copies/μL	[4] [5]

Table 3: Amplicon and Library Preparation Details

Parameter	Value	Reference
Amplicon Size	~350 bp	[6]
DNA Input for Library Preparation	100 ng	[6]
Library Preparation Kit	TruSeq DNA Nano (Illumina)	[6]
Library Preparation Kit	Nextera XT DNA (Illumina)	[1]

Experimental Protocols

Viral RNA Extraction

This protocol is for the extraction of viral RNA from serum samples.

Materials:

- QIAamp Viral RNA Mini Kit (Qiagen, Cat. No. 52904 or 52906)[\[7\]](#)
- Nuclease-free water
- Microcentrifuge tubes
- Ethanol (96-100%)

Protocol:

- Follow the manufacturer's instructions for the QIAamp Viral RNA Mini Kit.[\[7\]](#)
- Elute the viral RNA in 60 µL of nuclease-free water.[\[7\]](#)
- Store the extracted RNA at -80°C for long-term storage or -20°C for short-term use.[\[8\]](#)

cDNA Synthesis (Reverse Transcription)

This step converts the viral RNA into cDNA.

Materials:

- Extracted viral RNA
- Random hexamers[6]
- Superscript III Reverse Transcriptase (Thermo Fisher Scientific)[6]
- Nuclease-free water

Protocol:

- In a nuclease-free tube on ice, combine 11 µL of the extracted viral RNA with random hexamers according to the Superscript III kit instructions.[6][8]
- Add the reverse transcription master mix containing Superscript III Reverse Transcriptase.[6]
- Perform the reverse transcription reaction in a thermal cycler according to the manufacturer's protocol.[6]

Multiplex PCR Amplification

This protocol uses a DENV-4 specific primer set to amplify the entire viral genome in two separate multiplex PCR reactions.

Materials:

- cDNA template
- DENV-4 specific primer pools (Pool 1 and Pool 2)[2]
- Platinum Taq DNA Polymerase or similar high-fidelity polymerase
- dNTPs
- Nuclease-free water

Protocol:

- Prepare two separate PCR master mixes, one for each primer pool.

- Add the cDNA template to each master mix.
- Perform the PCR using the following cycling conditions:
 - Initial denaturation: 95°C for 2 minutes
 - 40 cycles of:
 - Denaturation: 95°C for 30 seconds
 - Annealing: 55°C for 1 minute
 - Extension: 72°C for 4 minutes and 30 seconds
 - Final extension: 72°C for 10 minutes
 - Hold at 4°C^[9]
- Combine the two PCR reaction pools for each sample.^[6]
- Purify the amplicons using AMPure beads (Beckman Coulter) or a similar purification kit.^[6]
- Elute the purified DNA in 20 µL of RNase-free water.^[6]
- Quantify the DNA concentration using a Qubit dsDNA HS assay kit (Thermo Fisher Scientific).^[6]

NGS Library Preparation and Sequencing

This protocol describes the preparation of a sequencing library from the purified amplicons for Illumina platforms.

Materials:

- Purified amplicon DNA (100 ng)^[6]
- TruSeq DNA Nano kit (Illumina) or Nextera XT DNA library preparation kit (Illumina)^{[1][6]}
- Sequencing platform (e.g., Illumina MiSeq)

Protocol:

- Follow the manufacturer's protocol for the chosen library preparation kit.[\[1\]](#)[\[6\]](#) This typically involves:
 - Enzymatic fragmentation of the DNA.
 - Ligation of sequencing adapters.
 - Library amplification with indexed primers.
- Quantify the final library and assess its quality.
- Pool libraries from multiple samples if desired.
- Sequence the library on an Illumina sequencing platform according to the manufacturer's instructions.

Bioinformatic Analysis

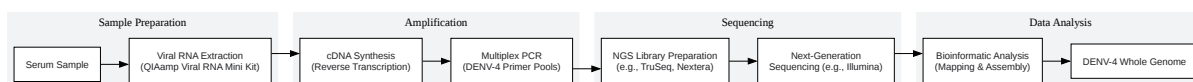
The raw sequencing reads are processed to assemble the DENV-4 genome.

Protocol:

- Quality Control: Trim adapter sequences and low-quality bases from the raw sequencing reads.
- Mapping: Align the trimmed reads to a DENV-4 reference genome (e.g., GenBank accession number NC_002640).[\[2\]](#)[\[6\]](#)[\[10\]](#)
- Consensus Sequence Generation: Generate a consensus genome sequence from the mapped reads. A minimum coverage depth of 20x is recommended.[\[2\]](#)
- Gap Filling (if necessary): If there are gaps in the assembled sequence, they can be filled by designing specific primers for the gap regions and performing Sanger sequencing.[\[6\]](#)

Visualizations

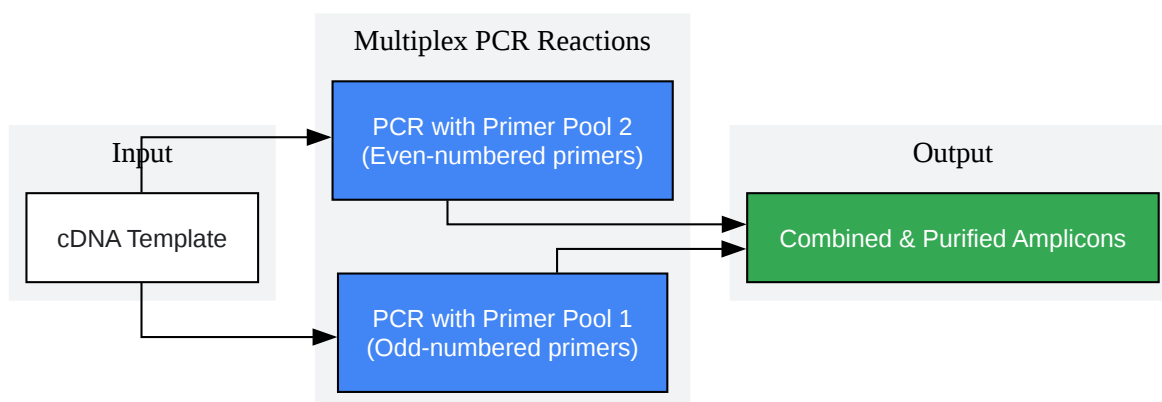
DENV-4 Whole-Genome Sequencing Workflow



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Caption: A high-level overview of the DENV-4 whole-genome sequencing workflow.

Multiplex PCR Strategy



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Caption: A diagram illustrating the two-pool multiplex PCR strategy for DENV-4 genome amplification.

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